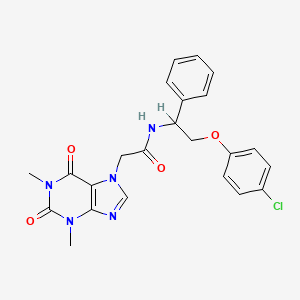![molecular formula C52H26CrN10O22S4.5Na<br>C52H26CrN10Na5O22S4 B12775518 pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate CAS No. 159574-72-8](/img/structure/B12775518.png)
pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid color and is used in various industrial applications, particularly in dyeing and printing textiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound containing electron-donating groups (such as hydroxyl or amino groups) to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process is optimized for yield and purity, and typically involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
pH Control: Maintaining an acidic environment for diazotization and a slightly alkaline environment for azo coupling.
Temperature Control: Ensuring optimal temperatures for each reaction step to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Chromium oxides and hydroxides.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
Chemistry
Analytical Chemistry: Used as a standard dye for colorimetric analysis.
Organic Synthesis: Employed as an intermediate in the synthesis of other complex organic compounds.
Biology
Histology: Used as a staining agent for microscopic examination of tissues.
Biochemical Assays: Utilized in assays to detect the presence of specific enzymes or metabolites.
Medicine
Diagnostic Tools: Used in diagnostic kits for detecting various diseases.
Therapeutic Agents: Investigated for potential use in targeted drug delivery systems.
Industry
Textile Dyeing: Widely used in the dyeing of natural and synthetic fibers.
Printing Inks: Employed in the formulation of high-quality printing inks.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of strong covalent bonds with aromatic rings, while the chromium ion can coordinate with different ligands. This dual functionality allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and synthetic polymers.
類似化合物との比較
Similar Compounds
- Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
- Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-4-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
Uniqueness
The unique combination of azo groups and chromium ion in pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate imparts distinct chemical and physical properties. These include:
- Enhanced Stability : The presence of chromium enhances the thermal and chemical stability of the compound.
- Vivid Color : The specific arrangement of azo groups and aromatic rings results in a highly vivid and stable color, making it ideal for dyeing applications.
特性
CAS番号 |
159574-72-8 |
|---|---|
分子式 |
C52H26CrN10O22S4.5Na C52H26CrN10Na5O22S4 |
分子量 |
1438.0 g/mol |
IUPAC名 |
pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/2C26H17N5O11S2.Cr.5Na/c2*32-21-8-5-13-3-1-2-4-17(13)23(21)29-27-15-6-7-18-14(9-15)10-22(44(40,41)42)24(25(18)33)30-28-19-11-16(43(37,38)39)12-20(26(19)34)31(35)36;;;;;;/h2*1-12,32-34H,(H,37,38,39)(H,40,41,42);;;;;;/q;;+3;5*+1/p-8 |
InChIキー |
WUHCHUYNFYTXHT-UHFFFAOYSA-F |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


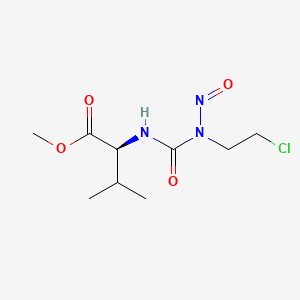
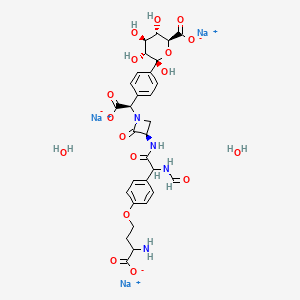
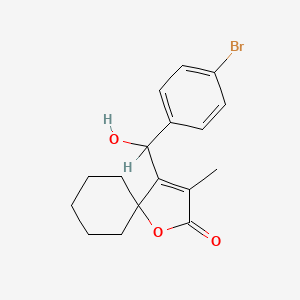
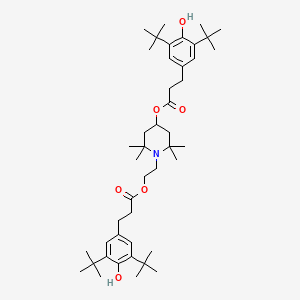

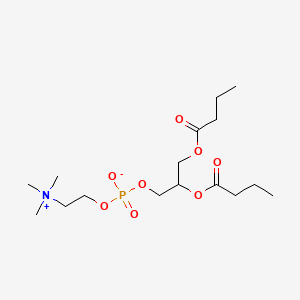
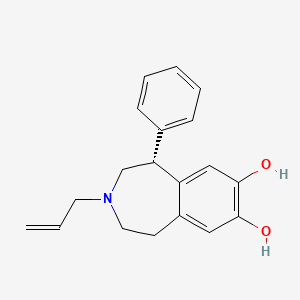
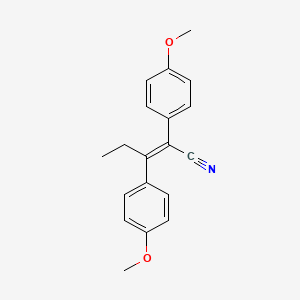
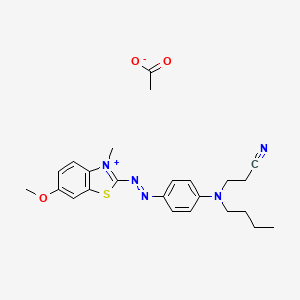
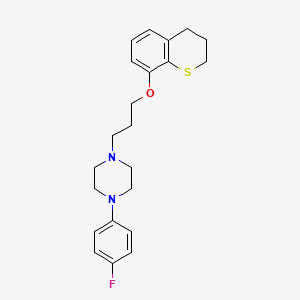
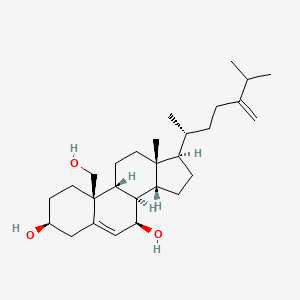
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)

